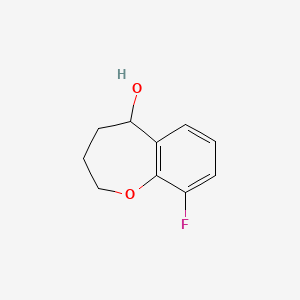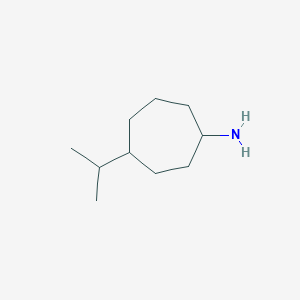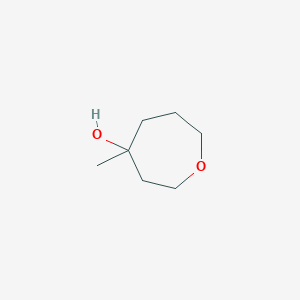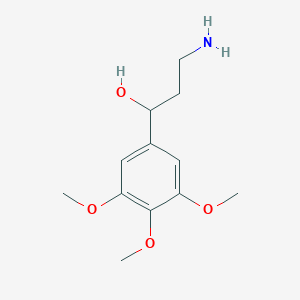![molecular formula C11H16N2O4 B1375313 tert-ブチル 2-(ヒドロキシメチル)-4,6-ジヒドロピロロ[3,4-d][1,3]オキサゾール-5-カルボン酸エステル CAS No. 1251012-01-7](/img/structure/B1375313.png)
tert-ブチル 2-(ヒドロキシメチル)-4,6-ジヒドロピロロ[3,4-d][1,3]オキサゾール-5-カルボン酸エステル
概要
説明
Tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
新規有機化合物の合成
この化合物は、さまざまな新規有機化合物の合成における汎用性の高い中間体として機能します。 その構造により、アミド、スルホンアミド、マンニッヒ塩基、シッフ塩基、チアゾリジノン、アゼチジノン、イミダゾリノンを作成できます 。 これらの誘導体は、抗菌、抗真菌、抗癌、抗寄生虫、抗ヒスタミン、抗うつ作用など、幅広い生物学的活性を示します .
生物学的評価
この化合物とその誘導体は、生物学的活性を特徴付け、評価されています。 例えば、いくつかの微生物に対して抗菌活性和抗真菌活性が研究されており、中程度の活性が見られました 。これは、新しい抗菌剤の開発におけるその潜在的な使用法を強調しています。
創薬
この化合物の誘導体を創薬に取り入れることは、立体配座の柔軟性と極性窒素原子により、高分子との相互作用が向上するため重要です 。この柔軟性により、医薬品化学分野において貴重な構成要素となっています。
抗ウイルス研究
この化合物の誘導体は、抗ウイルス研究で有望な結果を示しています。 tert-ブチル 2-(ヒドロキシメチル)-4,6-ジヒドロピロロ[3,4-d][1,3]オキサゾール-5-カルボン酸エステルと構造が類似した、5員環ヘテロアリールアミンを含む化合物は、ニューカッスル病ウイルスなどのウイルスに対して抗ウイルス活性を示しています .
癌治療
この化合物を使用して合成できるインドール誘導体は、細胞生物学において重要な役割を果たし、癌細胞の治療のための生物学的に活性な化合物として使用されています 。天然物や薬物におけるインドールの重要性は、この化合物が腫瘍学研究において関連していることを示しています。
複素環化学
この化合物は、複素環化学において、ピロール環とピラジン環を含む、生物学的に活性なピロロピラジンなどの足場を作成するために使用されます。 これらの足場は、抗菌、抗炎症、抗ウイルス、抗真菌、抗酸化、抗腫瘍、およびキナーゼ阻害活性を示します .
作用機序
The mechanism of action of a specific oxazole derivative would depend on its structure and the target it interacts with. In general, these compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. This can lead to changes in the conformation or activity of the target, which can then affect downstream biochemical pathways .
The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific structures. Factors that could influence the pharmacokinetics include the compound’s size, charge, lipophilicity, and the presence of specific functional groups .
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways that are affected. This could include changes in gene expression, protein activity, or cellular signaling .
Environmental factors that could influence the compound’s action, efficacy, and stability include pH, temperature, and the presence of other molecules or ions in the solution .
特性
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-4-7-8(5-13)16-9(6-14)12-7/h14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWKTXUJDICQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1375233.png)

![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)
![N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B1375240.png)


![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)



![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)

